molecular formula C11H13N3O2S B2606304 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide CAS No. 946222-43-1

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide

Cat. No.: B2606304
CAS No.: 946222-43-1
M. Wt: 251.3
InChI Key: KGBLYDALRMHKAP-UHFFFAOYSA-N
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Description

“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butyramide” is a chemical compound with diverse applications in scientific research. Its unique structure offers opportunities for studying and developing novel pharmaceuticals, agrochemicals, and materials for various industries. The molecular formula is C10H11N3O2S, with an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide”, involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring .


Chemical Reactions Analysis

The chemical properties of thiazolo[3,2-a]pyrimidines are influenced by their active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of pyrimidine derivatives, including those similar to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide, has been reported with a focus on their antimicrobial properties. Farag et al. (2009) described the utility of related pyrimidine compounds in synthesizing new heterocyclic derivatives with moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Khobragade et al. (2010) prepared pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which exhibited significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Anticancer Applications

The exploration of pyrimidine derivatives extends to their anticancer potential. Sayed et al. (2019) designed, synthesized, and conducted molecular docking studies of thiazolyl-pyrazole derivatives, showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with certain compounds exhibiting activities close to standard drugs in cytotoxicity assays against human liver carcinoma cell lines (Sayed, Gomha, Abdelrazek, Farghaly, Hassan, & Metz, 2019).

Novel Synthetic Approaches and Derivatives

Efficient synthetic methodologies for creating pyrimidine derivatives have been developed, leveraging the core structure for various applications. Safaei et al. (2012) reported a novel, simple, and efficient method for synthesizing pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives, showcasing the versatility of pyrimidine-based compounds in chemical synthesis (Safaei, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2012).

Future Directions

Thiazolo[3,2-a]pyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide”, have huge synthetic potential and are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This opens new possibilities for their further modification through reactions with electrophiles .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-4-8(15)13-9-7(2)12-11-14(10(9)16)5-6-17-11/h5-6H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLYDALRMHKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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